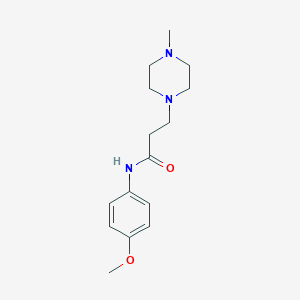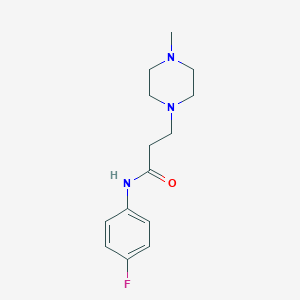![molecular formula C20H19N3O B248873 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248873.png)
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
科学的研究の応用
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and depression. It has been found to have a positive effect on the central nervous system and has been shown to improve cognitive function.
作用機序
The mechanism of action of 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes in the body. It has also been found to modulate the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize using the one-pot three-component reaction. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research of 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential use as an anticancer agent. Additionally, further research can be done to understand the mechanism of action of this compound and to develop new methods for synthesizing it.
Conclusion:
In conclusion, 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has shown promise in various scientific research applications. It has been synthesized using various methods and has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other disorders. This compound has several biochemical and physiological effects and has been found to have antioxidant and anti-inflammatory properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that can help further our understanding of its potential applications.
合成法
There are several methods for synthesizing 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One of the most commonly used methods is the one-pot three-component reaction of 4-ethylbenzaldehyde, phenyl hydrazine, and 3-methyl-2-butanone. This reaction is carried out in the presence of a catalyst such as acetic acid or trifluoroacetic acid. The yield of this reaction is high, and the purity of the product is also good.
特性
製品名 |
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C20H19N3O |
分子量 |
317.4 g/mol |
IUPAC名 |
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O/c1-2-13-8-10-14(11-9-13)16-12-17(24)21-20-18(16)19(22-23-20)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H2,21,22,23,24) |
InChIキー |
YQRAOMVESZCIHP-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
正規SMILES |
CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)


